molecular formula C3H10BF4P B128129 Trimethylphosphonium tetrafluoroborate CAS No. 154358-50-6

Trimethylphosphonium tetrafluoroborate

Cat. No.: B128129
CAS No.: 154358-50-6
M. Wt: 163.89 g/mol
InChI Key: STGWVMOSDQDHFH-UHFFFAOYSA-O
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Description

Trimethylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C3H10BF4P. It is a non-pyrophoric, air-stable derivative suitable as a replacement for neat phosphine in various stoichiometric and catalytic processes . This compound is often used in organic synthesis and catalysis due to its stability and reactivity.

Scientific Research Applications

Trimethylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

Safety and Hazards

Trimethylphosphonium tetrafluoroborate is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it under inert gas, avoid breathing dusts or mists, and wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Trimethylphosphonium tetrafluoroborate is currently offered for experimental and research use . As it is a relatively new compound, further studies are needed to explore its potential applications and improve our understanding of its properties and mechanisms.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylphosphonium tetrafluoroborate can be synthesized by reacting trimethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:

(CH3)3P+HBF4(CH3)3PBF4\text{(CH}_3\text{)}_3\text{P} + \text{HBF}_4 \rightarrow \text{(CH}_3\text{)}_3\text{PBF}_4 (CH3​)3​P+HBF4​→(CH3​)3​PBF4​

The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

    Reagents: Common reagents include palladium catalysts, bases, and other coupling partners.

    Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Comparison with Similar Compounds

  • Triisopropylphosphonium tetrafluoroborate
  • Tri-tert-butylphosphonium tetrafluoroborate
  • Di-tert-butyl (methyl)phosphonium tetrafluoroborate

Comparison: Trimethylphosphonium tetrafluoroborate is unique due to its trimethylphosphonium group, which provides distinct reactivity and stability compared to its analogues. While other phosphonium tetrafluoroborates may have bulkier substituents, this compound offers a balance of reactivity and ease of handling, making it a versatile choice in various applications .

Properties

IUPAC Name

trimethylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGWVMOSDQDHFH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[PH+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468510
Record name Trimethylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154358-50-6
Record name Trimethylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylphosphonium tetrafluoroborate
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Q & A

Q1: What key structural information about (triphenylmethyl)trimethylphosphonium tetrafluoroborate was revealed by the X-ray crystallography study?

A1: The X-ray crystallography study [] revealed that (triphenylmethyl)this compound crystallizes in the triclinic crystal system with the space group P-1. The study importantly showed that the phosphorus-carbon bond connecting the phosphorus atom to the triphenylmethyl group (P–C(CPh3)) is significantly longer [1.895(4)A] than the phosphorus-carbon bonds with the methyl groups (P–C(Me)) [1.787(6)–1.792(6)A]. This information provides valuable insight into the structural features of this specific compound.

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